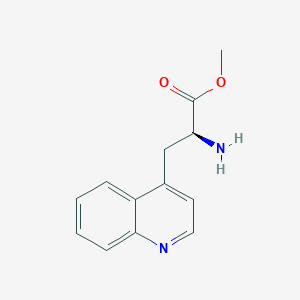

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate

Description

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate is a chiral α-amino acid ester featuring a quinoline moiety at the β-position of the amino acid backbone. Quinoline, a bicyclic aromatic heterocycle with a nitrogen atom, imparts unique electronic and steric properties to the compound, making it relevant in medicinal chemistry and catalysis. The stereochemistry (S-configuration) is critical for biological activity, as seen in related amino acid derivatives .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-quinolin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-9-6-7-15-12-5-3-2-4-10(9)12/h2-7,11H,8,14H2,1H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUVBYPWQODCML-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=NC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=NC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinoline ring, which can be derived from aniline and diethyl ethoxymethylenemalonate through a series of reactions.

Formation of the Amino Acid Ester: The amino acid ester is then synthesized by reacting the quinoline derivative with an appropriate amino acid under specific conditions.

Final Coupling: The final step involves coupling the quinoline derivative with the amino acid ester to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate serves as an essential building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that yield a variety of derivatives with potential biological activities. For instance, it can be utilized in the synthesis of quinoline-based compounds that exhibit diverse pharmacological properties, including anticancer and antimicrobial activities .

Synthetic Routes

The compound can be synthesized through several chemical reactions, including:

- Amino Acid Derivatives : It can be derived from amino acid precursors through various coupling reactions.

- Quinoline Derivatives : The incorporation of quinoline moieties enhances the biological activity of the resulting compounds .

Biological Research

Pharmacological Activities

Research indicates that this compound exhibits promising pharmacological activities:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The mechanism involves targeting specific cellular pathways associated with cancer growth .

- Antimicrobial Properties : Compounds derived from this structure have demonstrated significant antibacterial activity against various pathogens, including resistant strains like MRSA .

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its potential therapeutic applications in several areas:

- Neurological Disorders : Research suggests that it may modulate neurotransmitter systems, making it a candidate for treating conditions like epilepsy and anxiety disorders.

- COVID-19 Research : Recent studies have explored its efficacy against SARS-CoV-2, indicating good binding affinity to viral proteases, which could lead to the development of antiviral drugs .

Case Studies

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the amino acid ester moiety can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate and related compounds:

Key Observations :

- Quinoline vs. Indole/Thiazole: Quinoline’s fused benzene-pyridine ring enhances π-π stacking and metal-coordination capabilities compared to indole’s single heterocyclic ring . Thiazole-containing analogues (e.g., compounds 9a-d in ) exhibit antimycobacterial activity, suggesting quinoline derivatives may similarly target microbial pathways.

- Electron-Withdrawing Groups: The 4-nitrophenyl group in increases reactivity for reduction to amino derivatives, whereas the 4-fluorophenyl group in improves metabolic stability via electronegativity.

- Stereochemical Impact : The (S)-configuration is conserved across analogues, emphasizing its role in binding specificity .

Biological Activity

Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of quinoline derivatives with amino acids or their derivatives. The process often utilizes various coupling methods to ensure high yields and purity of the final product. Recent studies have emphasized the importance of optimizing reaction conditions to enhance the compound's yield and biological activity.

Biological Activities

This compound has been investigated for several biological activities, including:

1. Anticancer Activity:

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT116) cells. The mechanism involves inducing apoptosis through the activation of caspases and the production of reactive oxygen species (ROS) .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.10 | Apoptosis induction |

| HCT116 | 6.19 | ROS production |

| A375 | 4.98 | Caspase activation |

2. Antimicrobial Activity:

In addition to its anticancer properties, this compound has shown antibacterial and antifungal activities against various strains. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.8 µg/mL |

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that the compound induced G2/M phase arrest and subsequent apoptosis, characterized by increased caspase activity and mitochondrial depolarization .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests conducted on various bacterial strains showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of this compound, exploring how modifications to its chemical structure can enhance its biological activity. For example, substitution at specific positions on the quinoline ring has been linked to improved anticancer potency and selectivity against tumor cells while minimizing effects on normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.